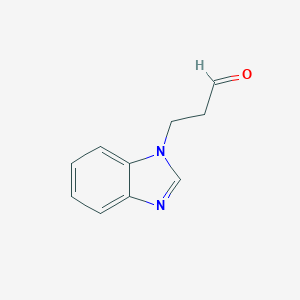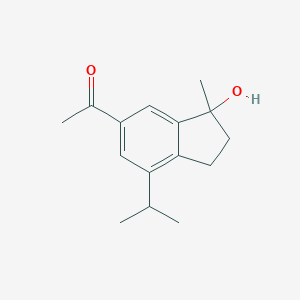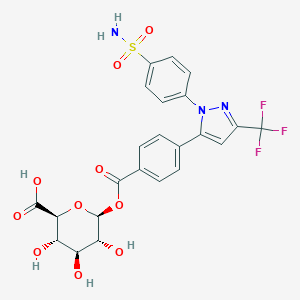
Celecoxib 代谢物 M1
描述
科学研究应用
Celecoxib metabolite M1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential role in modulating biological pathways and interactions. In medicine, Celecoxib metabolite M1 is studied for its potential therapeutic effects and its role in drug development. Additionally, it has applications in industrial research, where it is used in the development of new materials and processes.
作用机制
Target of Action
Celecoxib, the parent compound of Celecoxib metabolite M1, is a selective noncompetitive inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is overexpressed after being induced by inflammatory stimuli and carcinogenesis . The primary target of Celecoxib and its metabolites is therefore the COX-2 enzyme .
Mode of Action
Celecoxib and its metabolites interact with the COX-2 enzyme, inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . Therefore, the interaction of Celecoxib metabolite M1 with COX-2 leads to anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-2 by Celecoxib metabolite M1 affects the prostaglandin biosynthesis pathway . Prostaglandins are produced by the COX enzymes from arachidonic acid . By inhibiting COX-2, Celecoxib metabolite M1 reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
Celecoxib is absorbed orally with a moderate rate, reaching peak plasma concentration after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme to form various metabolites, including Celecoxib metabolite M1 . These metabolites are eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Celecoxib metabolite M1’s action include the inhibition of the production of cytokines and the expression of adhesion molecular genes . It also increases the recruitment of M1-like macrophages at the wound site, and alleviates cardiac hypertrophy and fibrosis . These effects contribute to the anti-inflammatory and analgesic properties of Celecoxib metabolite M1 .
Action Environment
The action, efficacy, and stability of Celecoxib metabolite M1 can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of the CYP2C9 enzyme, which metabolizes Celecoxib, may affect the metabolism and hence the action of Celecoxib metabolite M1 . Furthermore, factors such as renal insufficiency can affect the plasma concentrations of Celecoxib, potentially influencing the action of its metabolites .
生化分析
Biochemical Properties
Celecoxib metabolite M1 is involved in various biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 (CYP) 2C9, which is responsible for the metabolism of celecoxib into its metabolites, including M1 . The interaction between celecoxib metabolite M1 and CYP2C9 involves oxidation reactions that convert the parent drug into its hydroxylated and carboxylated forms. Additionally, celecoxib metabolite M1 may interact with other biomolecules, such as transport proteins, which facilitate its distribution within the body.
Cellular Effects
Celecoxib metabolite M1 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, celecoxib metabolite M1 can affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Moreover, it may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of celecoxib metabolite M1 involves its binding interactions with biomolecules and enzyme inhibition. Celecoxib metabolite M1 binds to the active site of COX-2, inhibiting its activity and reducing the production of prostaglandins, which are mediators of inflammation . This inhibition is achieved through competitive binding, where celecoxib metabolite M1 competes with the natural substrate of COX-2. Additionally, celecoxib metabolite M1 may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of celecoxib metabolite M1 can change over time due to its stability and degradation. Studies have shown that celecoxib metabolite M1 is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to celecoxib metabolite M1 in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of celecoxib metabolite M1 vary with different dosages in animal models. At lower doses, celecoxib metabolite M1 exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of celecoxib metabolite M1 are maximized at specific dosage ranges, beyond which adverse effects become more pronounced.
Metabolic Pathways
Celecoxib metabolite M1 is involved in metabolic pathways that include oxidation and conjugation reactions. The primary enzyme responsible for its metabolism is CYP2C9, which catalyzes the hydroxylation of celecoxib to form hydroxy celecoxib, followed by further oxidation to produce celecoxib carboxylic acid . These metabolites are then conjugated with glucuronic acid to form glucuronides, which are excreted in urine and feces. The involvement of CYP2C9 and other metabolic enzymes highlights the importance of these pathways in the clearance of celecoxib metabolite M1 from the body.
Transport and Distribution
Celecoxib metabolite M1 is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. These proteins facilitate the movement of celecoxib metabolite M1 across cell membranes and its accumulation in specific tissues . The distribution of celecoxib metabolite M1 is influenced by factors such as tissue perfusion, protein binding affinity, and the presence of specific transporters. Understanding the transport and distribution mechanisms of celecoxib metabolite M1 is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of celecoxib metabolite M1 plays a significant role in its activity and function. Celecoxib metabolite M1 is primarily localized in the cytoplasm, where it interacts with COX-2 and other target proteins . Additionally, post-translational modifications, such as phosphorylation, may influence the subcellular localization and activity of celecoxib metabolite M1. Targeting signals and binding motifs within the compound’s structure direct it to specific cellular compartments, ensuring its effective interaction with target biomolecules.
准备方法
The synthesis of Celecoxib metabolite M1 involves multiple steps, including the formation of beta-D-glucopyranuronic acid and its subsequent reaction with 4-(1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoate . The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
Celecoxib metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups.
相似化合物的比较
Celecoxib metabolite M1 can be compared with other similar compounds, such as beta-D-glucopyranuronic acid derivatives and pyrazole-based compounds . These compounds share some structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of Celecoxib metabolite M1 lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBSABHKHAHNU-QUXXCFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439488 | |
| Record name | Celecoxib acyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264236-79-5 | |
| Record name | Celecoxib metabolite M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264236795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib acyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U914CMX58G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Celecoxib glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





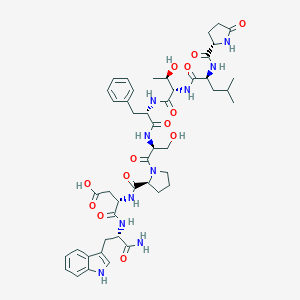
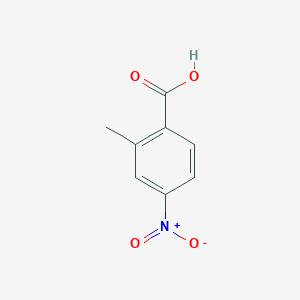
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
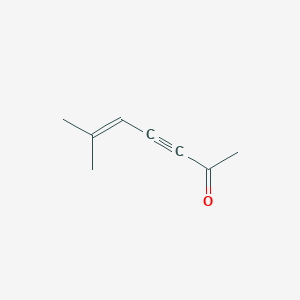
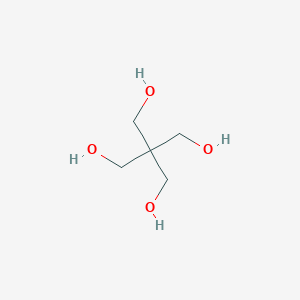
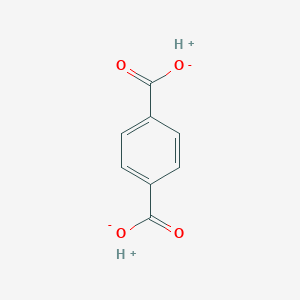
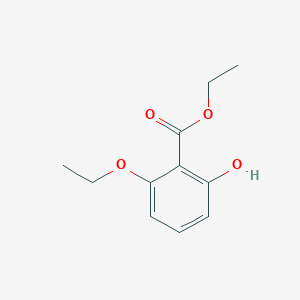

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
